Cas no 1805656-41-0 (Methyl 4-cyano-3-ethyl-5-iodobenzoate)

Methyl 4-cyano-3-ethyl-5-iodobenzoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 4-cyano-3-ethyl-5-iodobenzoate
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- Inchi: 1S/C11H10INO2/c1-3-7-4-8(11(14)15-2)5-10(12)9(7)6-13/h4-5H,3H2,1-2H3
- InChI Key: WNKQFRNYKNVGAP-UHFFFAOYSA-N
- SMILES: IC1C=C(C(=O)OC)C=C(C=1C#N)CC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 284
- XLogP3: 2.9
- Topological Polar Surface Area: 50.1
Methyl 4-cyano-3-ethyl-5-iodobenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010002051-500mg |
Methyl 4-cyano-3-ethyl-5-iodobenzoate |
1805656-41-0 | 97% | 500mg |
855.75 USD | 2021-07-06 | |
Alichem | A010002051-1g |
Methyl 4-cyano-3-ethyl-5-iodobenzoate |
1805656-41-0 | 97% | 1g |
1,579.40 USD | 2021-07-06 | |
Alichem | A010002051-250mg |
Methyl 4-cyano-3-ethyl-5-iodobenzoate |
1805656-41-0 | 97% | 250mg |
475.20 USD | 2021-07-06 |
Methyl 4-cyano-3-ethyl-5-iodobenzoate Related Literature
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Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340
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Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412
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Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
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4. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
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J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134
Additional information on Methyl 4-cyano-3-ethyl-5-iodobenzoate
Methyl 4-cyano-3-ethyl-5-iodobenzoate (CAS No. 1805656-41-0): A Versatile Intermediate in Modern Pharmaceutical Synthesis
Methyl 4-cyano-3-ethyl-5-iodobenzoate, identified by its CAS number 1805656-41-0, is a significant compound in the realm of pharmaceutical chemistry. This benzoate derivative features a unique structural motif that makes it a valuable intermediate in the synthesis of various bioactive molecules. The presence of an iodo substituent at the 5-position and a cyano group at the 4-position provides multiple handles for further functionalization, making it a cornerstone in the development of novel therapeutic agents.
The< strong>Methyl 4-cyano-3-ethyl-5-iodobenzoate molecule's structural framework is particularly intriguing due to its ability to undergo diverse chemical transformations. The iodo group, in particular, is highly reactive and can be readily engaged in cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. These reactions are pivotal in constructing complex organic scaffolds, which are often essential for achieving high binding affinity and selectivity in drug candidates.
In recent years, there has been a surge in research focusing on the development of small-molecule inhibitors targeting post-translational modifications (PTMs). PTMs play a crucial role in regulating various cellular processes, and their dysregulation is often associated with diseases such as cancer and neurodegenerative disorders. Methyl 4-cyano-3-ethyl-5-iodobenzoate has emerged as a key building block in the synthesis of inhibitors targeting protein kinases and phosphatases. For instance, derivatives of this compound have been explored as inhibitors of tyrosine kinases, which are overactive in many cancer types. The cyano group can be further modified to introduce additional pharmacophores that enhance binding interactions with the target enzyme.
The pharmaceutical industry has also leveraged Methyl 4-cyano-3-ethyl-5-iodobenzoate in the development of antiviral agents. The structural features of this compound allow for the design of molecules that can interfere with viral replication cycles. Specifically, the iodo substituent facilitates the introduction of aryl groups that can mimic natural substrates or compete with them, thereby inhibiting viral enzymes such as proteases and polymerases. Recent studies have highlighted the potential of benzoate derivatives like Methyl 4-cyano-3-ethyl-5-iodobenzoate in combating emerging viral threats by providing a scaffold for rapid molecular optimization.
Beyond its applications in drug discovery, Methyl 4-cyano-3-ethyl-5-iodobenzoate has found utility in materials science. Its ability to participate in cross-coupling reactions makes it a valuable precursor for synthesizing organic semiconductors and conductive polymers. These materials are integral to the development of flexible electronics, organic light-emitting diodes (OLEDs), and solar cells. The benzoate core provides stability, while the iodo and cyano groups offer sites for further functionalization to tailor electronic properties.
The synthesis of Methyl 4-cyano-3-ethyl-5-iodobenzoate itself is an elegant example of modern synthetic chemistry. It typically involves the bromination or chlorination of benzoic acid derivatives followed by nucleophilic substitution with ethyl cyanoacetate or similar reagents. The introduction of the iodo group is typically achieved through metal-halogen exchange or direct iodination protocols. These synthetic strategies highlight the compound's versatility and its suitability for large-scale production.
In conclusion, Methyl 4-cyano-3-ethyl-5-iodobenzoate (CAS No. 1805656-41-0) is a multifaceted compound with broad applications across pharmaceuticals and materials science. Its unique structural features enable it to serve as a versatile intermediate in constructing complex molecules for drug development and advanced materials. As research continues to uncover new therapeutic targets and innovative materials, the importance of such versatile intermediates like Methyl 4-cyano-3-ethyl-5-iodobenzoate is expected to grow even further.
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